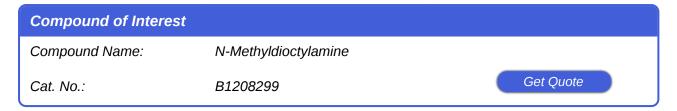


An In-depth Technical Guide to the Physicochemical Properties of N-Methyldioctylamine

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For Researchers, Scientists, and Drug Development Professionals

N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary amine characterized by a methyl group and two octyl chains attached to a central nitrogen atom.[1][2] This structure imparts specific physicochemical properties that make it a valuable intermediate in various chemical syntheses, including the production of surfactants, fungicides, and quaternary ammonium compounds for specialized applications.[3][4] Understanding its core properties is essential for its effective application in research and development.

Core Physicochemical Properties

The key physicochemical properties of **N-Methyldioctylamine** are summarized in the table below, providing a quantitative overview for easy reference and comparison.



Property	Value	Units	Conditions	Source(s)
Identifiers				
CAS Number	4455-26-9	-	-	[5]
Molecular Formula	C17H37N	-	-	[5][6]
Molecular Weight	255.48	g/mol	-	[5][6]
255.5	g/mol	Computed	[2]	
Physical Properties				_
Appearance	Clear, colorless to pale yellow liquid/oil	-	Ambient	[1][3]
Density	0.793	g/mL	at 25 °C	[1][5]
Boiling Point	162 - 165	°C	at 15 mmHg	[1][5]
Melting Point	-30.1	°C	-	[1][5]
Flash Point	118	°C	-	[5]
Vapor Pressure	0.00168	mmHg	at 25 °C	[5]
Refractive Index	1.4424	n ₂₀ /D	at 20 °C	[1][5]
Chemical Properties				
pKa (Predicted)	9.97 ± 0.50	-	-	[5]
Solubility	Soluble in Dichloromethane	-	-	[5]

Experimental Protocols for Property Determination

The following sections outline the standard methodologies for determining the key physicochemical properties of tertiary amines like **N-Methyldioctylamine**.



1. Determination of Melting Point

The melting point, or in this case the freezing point, is determined using the capillary method, a standard technique recognized by pharmacopeias.[5]

- Principle: A small, solidified sample in a glass capillary tube is heated at a controlled rate.
 The melting point is the temperature at which the solid-to-liquid phase transition occurs.[7]
 For liquids like N-Methyldioctylamine, the sample would first be frozen using a suitable cooling bath.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, cooling bath (e.g., dry ice/acetone).[8][9]
- Procedure:
 - A sample of **N-Methyldioctylamine** is introduced into a capillary tube and frozen.
 - The sealed capillary is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[5]
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[8]

2. Determination of Boiling Point

The boiling point can be accurately measured using methods such as simple distillation or the Thiele tube method, which are suitable for small sample volumes.[10][11]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]
- Apparatus: Distillation flask, condenser, thermometer, heating mantle, Thiele tube, capillary tube.[10]
- Procedure (Simple Distillation):



- A measured volume of N-Methyldioctylamine (typically >5 mL) is placed in a distillation flask with boiling chips.[11]
- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the vapor temperature.
- The liquid is heated to a steady boil.
- The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This stable temperature is the boiling point.[12]
- The atmospheric pressure is recorded, as boiling point is pressure-dependent. The boiling point of N-Methyldioctylamine is typically reported at a reduced pressure (15 mmHg).[1]
 [5]

3. Determination of Density

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.[3] Common methods include pycnometry and the use of oscillating U-tube density meters.[1]

- Principle: Density is the ratio of mass to volume (ρ = m/V).[3]
- Apparatus: Pycnometer (a glass flask of a specific, calibrated volume), analytical balance, temperature-controlled water bath, or a digital density meter.[1][13]
- Procedure (Pycnometry):
 - The mass of a clean, dry pycnometer is accurately determined.
 - The pycnometer is filled with N-Methyldioctylamine and placed in a water bath to equilibrate to a specific temperature (e.g., 25 °C).[1]
 - The volume is adjusted precisely to the pycnometer's calibration mark, and any excess is removed.
 - The filled pycnometer is re-weighed to determine the mass of the liquid.



 The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[3]

4. Determination of pKa

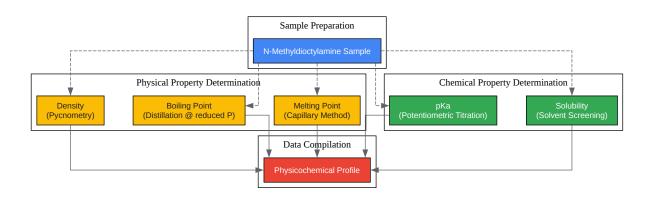
The basicity of an amine is quantified by the pKa of its conjugate acid.[4] Potentiometric titration and spectrophotometry are common methods for pKa determination.[14]

- Principle: The pKa is the pH at which the amine and its protonated (conjugate acid) form are
 present in equal concentrations. This can be found by titrating the amine with a strong acid
 and monitoring the pH change.
- Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.
 [14]
- Procedure (Potentiometric Titration):
 - A solution of N-Methyldioctylamine is prepared in a suitable solvent (e.g., water or a mixed solvent system if solubility is low).
 - A calibrated pH electrode is immersed in the solution.
 - A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
 - The pH is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the amine has been neutralized) corresponds to the pKa of the conjugate acid.[4]

Visualizations: Workflows and Logical Relationships

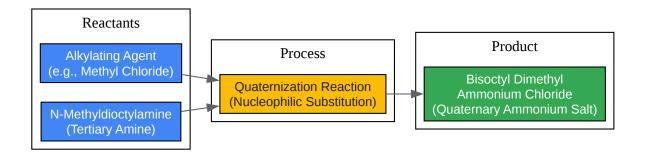
The following diagrams illustrate key experimental and synthetic logic related to **N-Methyldioctylamine**.





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Caption: Experimental workflow for determining physicochemical properties.



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Caption: Role as an intermediate in quaternary ammonium salt synthesis.

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